Unique Enzymatic Route to an Unnatural Polyketide Scaffold
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one is produced exclusively through a non-natural enzymatic reaction—recombinant chalcone synthase (CHS) from *Scutellaria baicalensis* condenses hexanoyl-CoA (a non-standard starter unit) with methylmalonyl-CoA (a non-physiological extension unit) to yield this C-methylated triketide pyrone [1]. In contrast, the natural product 6-pentyl-2H-pyran-2-one (6PP) from Trichoderma spp. is a simple α-pyrone lacking any methyl substituents on the heterocyclic ring [2].
Comparator: 6PP from Trichoderma spp. — natural α-pyrone without methyl substituents
| Evidence Dimension | Biosynthetic origin and substrate utilization |
|---|---|
| Target Compound Data | Unnatural triketide pyrone; produced from hexanoyl-CoA + methylmalonyl-CoA by engineered CHS; contains C-3 and C-5 methyl groups |
| Comparator Or Baseline | 6-Pentyl-2H-pyran-2-one (6PP): Natural product from Trichoderma spp.; produced via fatty acid/polyketide pathway; no methyl substituents on the pyranone ring |
| Quantified Difference | Target compound is a C-methylated, non-natural triketide; comparator is a des-methyl natural α-pyrone. Molecular weight differs by +28 Da (C₂H₄) due to the two extra methyl groups. |
| Conditions | In vitro enzymatic reaction: recombinant *Scutellaria baicalensis* CHS, 100 mM Tris-HCl (pH 7.5), 37 °C, 2 h [1] |
Why This Matters
The non-natural origin guarantees structural novelty and patentability for drug discovery programs, and the enzymatic synthesis route provides a scalable, stereochemically defined entry to a pyrone scaffold that does not exist in standard natural product collections.
- [1] Abe, I., Watanabe, T., & Noguchi, H. (2003). Enzymatic formation of unnatural novel polyketides from alternate starter and nonphysiological extension substrate by chalcone synthase. Organic Letters, 5(8), 1277–1280. https://doi.org/10.1021/ol0300165 View Source
- [2] Parker, S. R., Cutler, H. G., Jacyno, J. M., & Hill, R. A. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry, 45(7), 2774–2776. View Source
